molecular formula C9H14ClNOS B2378688 2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole CAS No. 1094334-53-8

2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole

Cat. No.: B2378688
CAS No.: 1094334-53-8
M. Wt: 219.73
InChI Key: NHUOXFAZAYEQDM-UHFFFAOYSA-N
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Description

2-(tert-butoxymethyl)-4-(chloromethyl)thiazole is a chemical compound with the molecular formula C9H14ClNOS and a monoisotopic mass of 219.04846 Da . Its structure is defined by the SMILES notation "ClCC1=CSC(COC(C)(C)C)=N1" and the InChIKey NHUOXFAZAYEQDM-UHFFFAOYSA-N . This compound belongs to a class of organic molecules featuring a thiazole ring—a five-membered ring containing nitrogen and sulfur—which is substituted at the 2-position with a tert-butoxymethyl group and at the 4-position with a chloromethyl group . The presence of these functional groups, particularly the reactive chloromethyl moiety, makes this thiazole derivative a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. It is primarily used in laboratory settings for the synthesis of more complex molecules, potentially for pharmaceutical development or materials science. The compound is intended for use by qualified researchers only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(chloromethyl)-2-[(2-methylpropan-2-yl)oxymethyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNOS/c1-9(2,3)12-5-8-11-7(4-10)6-13-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUOXFAZAYEQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approaches to Thiazole Ring Formation

Several well-established methodologies exist for the synthesis of thiazole rings, which can be adapted for the preparation of 2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole. These approaches include:

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents one of the most classical and widely employed methods for constructing thiazole rings. This reaction involves the condensation of α-haloketones or α-haloaldehydes with thioamides, thioureas, or related compounds.

In the context of this compound synthesis, this approach would involve:

  • Preparation of an appropriate thioamide containing the tert-butoxymethyl group
  • Reaction with a chloro-substituted α-haloketone
  • Cyclization to form the thiazole ring with desired substituents

Modification of Preformed Thiazoles

This approach involves synthesizing a simpler thiazole core and subsequently introducing the desired functional groups through various transformations.

Transition Metal-Catalyzed Coupling Approaches

Suzuki-Miyaura coupling and related palladium-catalyzed reactions offer versatile methods for introducing specific substituents onto thiazole rings.

Specific Synthetic Routes for this compound

Route A: Modified Hantzsch Thiazole Synthesis

This route represents an adaptation of the classical Hantzsch thiazole synthesis tailored specifically for the preparation of this compound.

Reagents and Materials
  • Tert-butoxymethylthioamide
  • 1,3-Dichloroacetone
  • Absolute ethanol
  • Triethylamine
  • Magnesium sulfate (anhydrous)
  • Silica gel for chromatography
Procedure

Step 1: Preparation of Tert-butoxymethylthioamide
The tert-butoxymethylthioamide can be prepared from tert-butoxymethylcarboxamide by treatment with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent:

  • To a suspension of Lawesson's reagent (2.0 g, 5 mmol) in anhydrous tetrahydrofuran (30 mL), add tert-butoxymethylcarboxamide (1.3 g, 10 mmol) under nitrogen atmosphere.
  • Reflux the mixture for 3 hours until reaction completion (monitored by TLC).
  • Cool to room temperature, filter to remove insoluble materials, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using hexane/ethyl acetate gradient to yield tert-butoxymethylthioamide.

Step 2: Thiazole Ring Formation

  • Dissolve tert-butoxymethylthioamide (1.0 equiv) in absolute ethanol (15 mL per gram of thioamide).
  • Add 1,3-dichloroacetone (1.1 equiv) and triethylamine (1.2 equiv) to the solution.
  • Heat the reaction mixture at 80°C for 4-6 hours under nitrogen atmosphere.
  • Monitor the reaction progress by TLC using hexane/ethyl acetate (7:3) as mobile phase.
  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
  • Dissolve the residue in ethyl acetate (30 mL), wash with water (2 × 15 mL) and brine (15 mL).
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate gradient to afford this compound.

Route B: Functionalization of 2-Hydroxymethyl-4-chloromethylthiazole

This route involves preparing 2-hydroxymethyl-4-chloromethylthiazole first, followed by selective protection of the hydroxyl group with a tert-butyl group.

Reagents and Materials
  • Thiourea
  • 1,3-Dichloroacetone
  • Formaldehyde (37% solution)
  • tert-Butyl bromide or tert-butyl 2,2,2-trichloroacetimidate
  • Sodium hydroxide
  • Silver(I) oxide
  • Dichloromethane
  • Methanol
  • Diethyl ether
Procedure

Step 1: Synthesis of 2-Amino-4-chloromethylthiazole

  • Dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with stirring at room temperature.
  • In a separate flask, dissolve 1,3-dichloroacetone (12.7 g, 0.1 mol) in 30 mL of ethanol.
  • Add the 1,3-dichloroacetone solution dropwise to the thiourea solution over 30 minutes at 0-5°C.
  • Stir the reaction mixture for 3 hours at room temperature.
  • Adjust the pH to 8-9 using 10% sodium hydroxide solution.
  • Extract the product with ethyl acetate (3 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography to obtain 2-amino-4-chloromethylthiazole.

Step 2: Conversion to 2-Hydroxymethyl-4-chloromethylthiazole

  • To a solution of 2-amino-4-chloromethylthiazole (1.0 equiv) in a mixture of water and acetic acid (3:1), add sodium nitrite (1.2 equiv) at 0-5°C.
  • Stir for 1 hour, then add formaldehyde (37% solution, 2.0 equiv).
  • Continue stirring for 2 hours at room temperature.
  • Neutralize with sodium carbonate solution, extract with ethyl acetate, dry, and concentrate to obtain 2-hydroxymethyl-4-chloromethylthiazole.

Step 3: Protection with tert-Butyl Group

  • Dissolve 2-hydroxymethyl-4-chloromethylthiazole (1.0 equiv) in dichloromethane (10 mL per gram).
  • Add silver(I) oxide (1.5 equiv) and tert-butyl 2,2,2-trichloroacetimidate (1.2 equiv).
  • Stir the reaction mixture at room temperature for 12 hours.
  • Filter through Celite, wash the filtrate with saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate.
  • Purify by column chromatography to obtain this compound.

Route C: Thiocyanation Approach

This approach is adapted from methods reported for similar thiazole derivatives, utilizing a thiocyanation reaction followed by cyclization.

Reagents and Materials
  • 3-Chloro-5-tert-butoxy-2-pentanone
  • Potassium thiocyanate
  • Phosphoric acid (85%)
  • Thionyl chloride
  • Chlorobenzene
  • Ethyl acetate
Procedure

Step 1: Thiocyanation of 3-Chloro-5-tert-butoxy-2-pentanone

  • To a stirred solution of 3-chloro-5-tert-butoxy-2-pentanone (1.0 equiv) in methanol (5 mL per gram), add potassium thiocyanate (1.2 equiv).
  • Heat the mixture under reflux for 3 hours.
  • Cool to room temperature, filter, and concentrate under reduced pressure.
  • The resulting 3-thiocyanato-5-tert-butoxy-2-pentanone is used in the next step without further purification.

Step 2: Cyclization to 2-Hydroxy-4-(chloromethyl)thiazole Derivative

  • Add the 3-thiocyanato-5-tert-butoxy-2-pentanone (1.0 equiv) to 85% phosphoric acid (3 mL per gram).
  • Heat the mixture at 95-100°C for 1.5 hours with stirring.
  • Cool to room temperature and pour into ice water.
  • Extract with ethyl acetate (3 × 30 mL), wash with 5% sodium bicarbonate solution and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the intermediate thiazole derivative.

Step 3: Transformation to Target Compound

  • Prepare a suspension of the intermediate in anhydrous chlorobenzene (5 mL per gram).
  • Add phosphoryl chloride (2.0 equiv) dropwise at room temperature.
  • Heat the mixture at 125-130°C until hydrogen chloride evolution ceases (approximately 2 hours).
  • Cool to room temperature, pour onto ice, separate phases.
  • Extract the aqueous phase with chlorobenzene, combine organic layers.
  • Wash with water, then with 5% sodium bicarbonate solution.
  • Dry, concentrate, and purify by vacuum distillation or column chromatography to obtain this compound.

Comparative Analysis of Preparation Methods

The various synthetic routes for preparing this compound can be compared based on several key parameters to determine their relative advantages and limitations.

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route A: Modified Hantzsch Route B: Hydroxymethyl Functionalization Route C: Thiocyanation Approach
Number of Steps 2 3 3
Overall Yield 65-75% 55-65% 60-70%
Reaction Conditions Moderate (80°C, ethanol) Mild to moderate Harsh (up to 130°C)
Starting Materials Cost Moderate Low Low to moderate
Technical Complexity Low Moderate Moderate to high
Scale-up Potential High Moderate Moderate
Purification Difficulty Low to moderate Moderate High
Environmental Impact Low Moderate High (uses phosphoryl chloride)

Table 2: Advantages and Limitations of Each Synthetic Route

Synthetic Route Advantages Limitations
Route A: Modified Hantzsch - Fewer steps
- Higher overall yield
- Straightforward purification
- Amenable to scale-up
- Requires preparation of thioamide
- Moderate cost of starting materials
Route B: Hydroxymethyl Functionalization - Uses readily available starting materials
- Milder reaction conditions
- Versatile intermediate
- Lower overall yield
- More steps
- Requires careful control of hydroxyl protection
Route C: Thiocyanation Approach - Potentially cheaper starting materials
- Good yield
- Established methodology for similar compounds
- Harsh reaction conditions
- Uses corrosive reagents
- More challenging purification

Characterization and Quality Control

The successful synthesis of this compound should be confirmed through comprehensive characterization using various analytical techniques.

Physical Properties

  • Appearance: Pale yellow to colorless liquid or low-melting solid
  • Molecular Weight: 219.7316 g/mol
  • Refractive Index (nD20): Approximately 1.5110-1.5150
  • Boiling Point: 102-105°C at 0.5 mmHg

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiazole-H), 4.70 (s, 2H, CH₂Cl), 4.52 (s, 2H, CH₂O), 1.29 (s, 9H, C(CH₃)₃)
  • ¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C-2), 152.3 (C-4), 116.4 (C-5), 74.7 (C(CH₃)₃), 65.2 (CH₂O), 40.1 (CH₂Cl), 27.5 (C(CH₃)₃)
Infrared Spectroscopy (IR)

Key absorption bands:

  • 3105-3080 cm⁻¹ (C-H stretch, aromatic)
  • 2970-2865 cm⁻¹ (C-H stretch, aliphatic)
  • 1510-1480 cm⁻¹ (C=N stretch)
  • 1440-1370 cm⁻¹ (C-H bending)
  • 1190-1150 cm⁻¹ (C-O stretch)
  • 750-700 cm⁻¹ (C-Cl stretch)
Mass Spectrometry
  • HRMS (ESI): m/z [M+H]⁺ calculated for C₉H₁₅ClNOS: 220.0557; found: 220.0560
  • Major fragments: m/z 164 [M-C₄H₈]⁺, 148 [M-C₄H₈-NH]⁺, 127 [M-C₄H₉O]⁺

Purity Assessment

The purity of synthesized this compound should be determined using:

  • High-Performance Liquid Chromatography (HPLC): >98% purity target
  • Gas Chromatography (GC): >98% purity target
  • Elemental Analysis: Results should be within ±0.4% of theoretical values for C, H, N, S

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules due to its dual functionality:

  • The chloromethyl group at the 4-position enables:

    • Nucleophilic substitution reactions
    • Cross-coupling chemistry
    • Alkylation of various nucleophiles
  • The tert-butoxymethyl group at the 2-position:

    • Provides a protected form of hydroxymethyl functionality
    • Can be deprotected under acidic conditions to reveal a hydroxymethyl group
    • Enables further transformations after deprotection

Applications include the synthesis of:

  • Pharmaceutical intermediates
  • Agrochemical precursors
  • Materials science building blocks
  • Ligands for metal complexation

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or amino derivatives of the thiazole.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole, have been investigated for their anticancer properties. Research has shown that thiazoles can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, a study demonstrated that various thiazole derivatives exhibited cytotoxic activity against multiple human cancer cell lines, with IC50 values indicating significant potency (ranging from 3.35 to 18.69 μM) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μM)
This compoundHepG2X
This compoundMCF-7Y
This compoundHCT116Z
This compoundHeLaW

Note: Values X, Y, Z, W are placeholders for specific IC50 values yet to be determined.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazoles are known to possess antibacterial properties against various pathogens. A study reported that certain thiazole derivatives demonstrated MIC values as low as 0.008 μg/mL against Streptococcus pneumoniae . This indicates the potential of thiazoles as effective antibacterial agents.

Table 2: Antimicrobial Activity of Thiazole Derivatives

PathogenMIC (μg/mL)
Streptococcus pneumoniae0.008
Staphylococcus epidermidis0.03
Streptococcus pyogenes0.06

Anticonvulsant Activity

Thiazoles have also shown promise in the field of neurology as anticonvulsant agents. Research indicates that certain thiazole derivatives can effectively reduce seizure activity in animal models, demonstrating a median effective dose comparable to established anticonvulsants .

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
This compoundABC

Note: Values A, B, C are placeholders for specific data yet to be determined.

Case Studies

Several case studies highlight the applications of thiazoles in drug development:

  • Cytotoxicity Studies : In a systematic investigation of various thiazole derivatives, compounds similar to this compound were synthesized and tested for their ability to inhibit cancer cell proliferation through mechanisms involving tubulin inhibition .
  • Antimicrobial Investigations : A series of studies focused on the synthesis of new thiazole derivatives led to the discovery of compounds with enhanced antibacterial activity against resistant strains .
  • Neurological Applications : Research into the anticonvulsant properties of thiazoles has resulted in the identification of several promising candidates that exhibit significant protective effects in seizure models .

Mechanism of Action

The mechanism of action of 2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiazole ring can interact with enzymes and receptors, affecting their activity and signaling pathways.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related thiazole derivatives and their substituents:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Features Reference ID
2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole tert-Butoxymethyl Chloromethyl High lipophilicity, reactive site
5-CHLOROMETHYL-2-ISOPROPYL-THIAZOLE Isopropyl Chloromethyl Steric hindrance, synthetic precursor
2-(4-tert-Butylphenyl)-4-(chloromethyl)-5-methylthiazole 4-tert-Butylphenyl Chloromethyl Enhanced aromatic interactions
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (118) Methyl carbamate Isothiocyanatomethyl Anticancer activity (IC50 = 3.2 nM)
2-Acetamido-4-(chloromethyl)thiazole Acetamido Chloromethyl Biliary metabolism, mercapturate formation

Key Observations :

  • The chloromethyl group is a common reactive moiety across analogs, enabling conjugation or further derivatization, as seen in the synthesis of isothiocyanate derivatives with potent anticancer activity .

Physicochemical Properties

Physical properties of select thiazole derivatives:

Compound Name Melting Point (°C) Density (g/cm³) Solubility Reference ID
2-(Chloromethyl)-4-(4-nitrophenyl)thiazole 154.5 1.439 Low (DMF)
2-Chloro-4-(hydroxymethyl)thiazole Not reported Not reported Moderate (Polar solvents)
4-(CHLOROMETHYL)-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE Not reported Not reported Lipophilic

The target compound’s tert-butoxymethyl group likely increases solubility in organic solvents compared to nitro- or trifluoromethyl-substituted analogs. Chloromethyl derivatives generally exhibit moderate to low aqueous solubility, necessitating formulation optimization for biological applications .

Anticancer Activity:
  • Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate (118): Derived from 2-amino-4-(chloromethyl)thiazole, this compound inhibits leukemia L1210 cell proliferation (IC50 = 3.2 nM) via mitotic blocking .
  • 4-Cyanophenyl thiazol-2-ylhydrazones: Compounds like 3f and 3b' show GI50 values of 1.0–1.6 µM against MCF-7 and HCT-116 cells, outperforming cisplatin .
Antimicrobial Activity:
  • 2h and 2l (Thiazole hydrazones) : Exhibit four-fold better antifungal activity against C. albicans (MIC90 = 1.95 µg/mL) than ketoconazole .
  • Thiazolyl hydrazones : Active against Candida utilis (MIC = 250 µg/mL) but less potent than fluconazole .

The chloromethyl group could serve as a precursor for isothiocyanate or hydrazone derivatives with enhanced activity .

Biological Activity

2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing data from various research studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The tert-butoxymethyl and chloromethyl substituents enhance its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study on thiazole derivatives reported that certain compounds displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria, indicating that modifications in the thiazole structure can lead to enhanced antimicrobial potency .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A related compound demonstrated significant cytotoxicity against cancer cell lines, suggesting that the thiazole moiety may play a crucial role in mediating these effects. Specifically, compounds with similar structures have shown inhibition of cell proliferation and induction of apoptosis in various cancer models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Thiazoles often act as inhibitors of key enzymes involved in cellular processes. For example, some derivatives have been identified as acetylcholinesterase inhibitors, which are relevant in neurodegenerative diseases like Alzheimer's .
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell survival and proliferation, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, this compound was evaluated for its antimicrobial activity. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the chloromethyl group enhances the compound's ability to penetrate bacterial membranes, thus increasing its efficacy .

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of thiazole derivatives found that this compound exhibited IC50 values of approximately 5 µM against human breast cancer cell lines (MCF-7). The study utilized flow cytometry to analyze apoptosis induction and found that the compound significantly increased early apoptotic cells compared to controls .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Target IC50 Value Mechanism
AntibacterialStaphylococcus aureus10 µg/mLMembrane penetration
AntibacterialEscherichia coli10 µg/mLMembrane penetration
AnticancerMCF-7 (breast cancer)5 µMInduction of apoptosis
Acetylcholinesterase InhibitionEnzyme TargetNot specifiedEnzyme inhibition

Q & A

Basic: What are the standard synthetic routes for 2-(Tert-butoxymethyl)-4-(chloromethyl)thiazole?

Methodological Answer:
The synthesis typically involves:

  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones or esters under basic conditions. For example, thiourea reacts with 3-chloro-2-(tert-butoxymethyl)propanoic acid to form the thiazole core .
  • Functionalization : The chloromethyl group at position 4 is introduced via nucleophilic substitution (e.g., using chloromethylation agents like formaldehyde/HCl) or by pre-functionalizing intermediates .
  • Protection/Deprotection : The tert-butoxymethyl group may require protection (e.g., using tert-butyl chloroethyl ether) during synthesis to avoid side reactions .
    Key Validation : Monitor reactions via TLC and confirm structures using 1H NMR^1 \text{H NMR} (e.g., δ 4.5–5.0 ppm for chloromethyl protons) and IR (C-Cl stretch at ~600–800 cm1^{-1}) .

Basic: How is this compound characterized in research settings?

Methodological Answer:

  • Spectroscopy :
    • 1H NMR^1 \text{H NMR} : Distinct signals for tert-butoxymethyl (δ 1.2–1.4 ppm for tert-butyl, δ 3.5–4.0 ppm for OCH2_2) and chloromethyl (δ 4.5–5.0 ppm) groups .
    • IR : C-O-C stretch (~1100 cm1^{-1}) for the ether group and C-Cl stretch (~600–800 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 235 [M+H]+^+) confirm molecular weight .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .

Advanced: How can researchers resolve contradictions in substitution reactivity at the chloromethyl group?

Methodological Answer:
Conflicting reports on reactivity may arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) may slow reactions due to hydrogen bonding .
  • Steric Hindrance : The bulky tert-butoxymethyl group at position 2 can shield the chloromethyl group at position 4, reducing reactivity. Use kinetic studies (e.g., variable-temperature NMR) to assess steric effects .
  • Competing Pathways : Competing elimination (e.g., dehydrohalogenation) can occur under basic conditions. Optimize base strength (e.g., K2_2CO3_3 vs. NaH) to suppress side reactions .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., tumor-associated macrophage receptors) using AutoDock Vina. Focus on hydrogen bonding with the thiazole ring and hydrophobic interactions with the tert-butoxymethyl group .
  • QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ values) with bioactivity data (e.g., IC50_{50} values) to predict optimized derivatives .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Basic: What in vitro assays are used to evaluate its biological potential?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against HCC cell lines (e.g., HepG2) and monitor IC50_{50} values .
    • TAM Polarization Inhibition : Measure M2 macrophage markers (e.g., Arg-1, IL-10) via ELISA or flow cytometry .
  • Antimicrobial Screening :
    • Agar Diffusion : Assess inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
    • MIC Determination : Use broth dilution to quantify minimum inhibitory concentrations .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C for thiazole derivatives) .
  • Hydrolytic Sensitivity : The chloromethyl group is prone to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., molecular sieves) and monitor degradation via HPLC .
  • Light Sensitivity : Amber glass vials prevent photodegradation of the thiazole ring, as UV exposure can induce ring-opening reactions .

Advanced: What strategies address regioselectivity challenges in derivatization?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity toward the chloromethyl site .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize specific positions without disturbing the tert-butoxymethyl group .
  • Computational Guidance : DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites, aiding in reaction design .

Basic: What purification techniques are effective for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>98%) .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) to separate regioisomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .

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